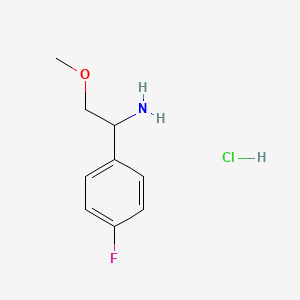![molecular formula C19H14O5 B1441749 4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 1022282-99-0](/img/structure/B1441749.png)
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Descripción general
Descripción
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, also known as 4-HPC, is an organic compound which is found naturally in many plants and fungi. It has a wide range of applications in scientific research, including as a potential therapeutic agent for several diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Polystyrene-Supported TBD Catalysts : This compound has been synthesized using novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts. These catalysts have been tested in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, proving useful for synthesizing Warfarin™ and its analogues (Alonzi et al., 2014).
Metal Complexes Synthesis : There's research on synthesizing complexes of this compound with various metals like Cu(II), Ni(II), Fe(II), Co(II), and Mn(II). These have been characterized using elemental analysis, IR spectra, and conductivity measurements, revealing an octahedral geometry (Vyas et al., 2009).
Biological Activities
Antibacterial and Antioxidant Properties : Studies have shown the antibacterial and antioxidant activities of derivatives of this compound. For instance, one study found that specific derivatives exhibited significant antibacterial activity against E. coli and Pseudomonas Aeruginosa, along with various levels of antioxidant activities (Al-ayed, 2011).
Photophysical and Photometric Properties : Research into the photophysical properties of 4-HCM coumarin derivatives, a class that includes this compound, revealed potential for applications in organic semiconductor materials for display technologies. The studies showed promising results in various organic solvents, indicating their suitability for laser dyes and LED color filters (Pramod et al., 2019).
Antimicrobial Agent : Some novel metal complexes of this compound have been synthesized and evaluated for their in-vitro antimicrobial activity against various bacterial strains and fungus, showing enhanced activity upon coordination with metals (Vyas, 2009).
Analgesic Activity : Stereoisomers of compounds related to this chemical structure have been synthesized and evaluated for their analgesic activity, demonstrating significant potential in this area (Pavlova et al., 2015).
Propiedades
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-23-13-9-6-12(7-10-13)8-11-15(20)17-18(21)14-4-2-3-5-16(14)24-19(17)22/h2-11,21H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEBRAOEOLPKGY-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine](/img/structure/B1441668.png)
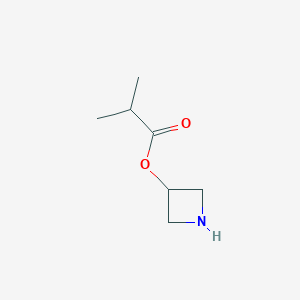
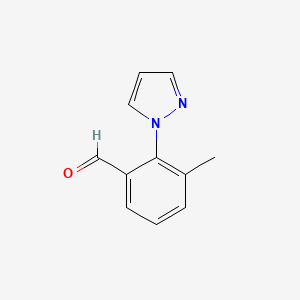
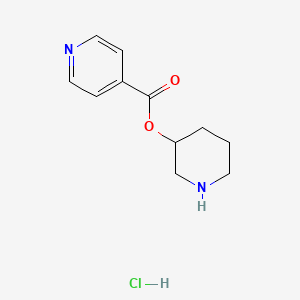
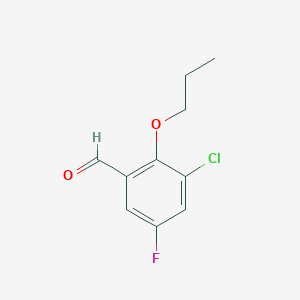
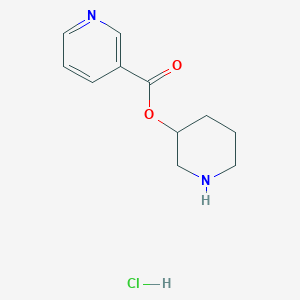
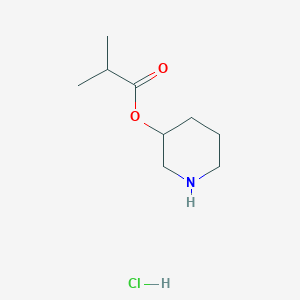
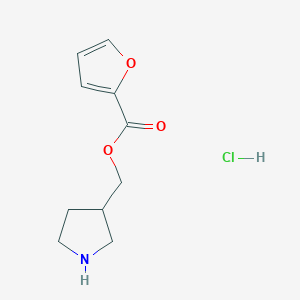
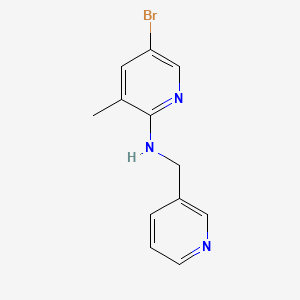
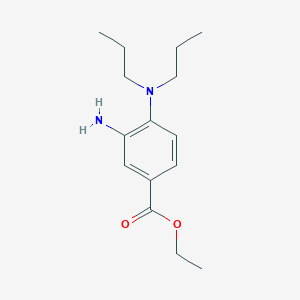
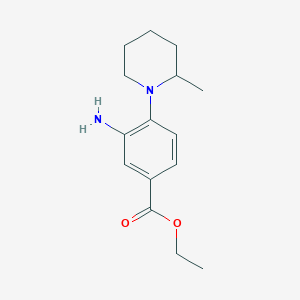
![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)
